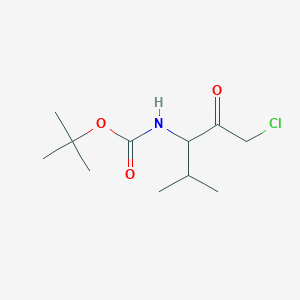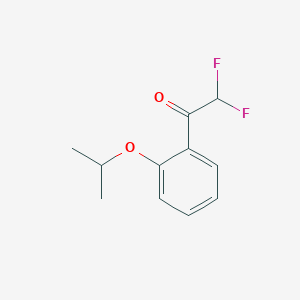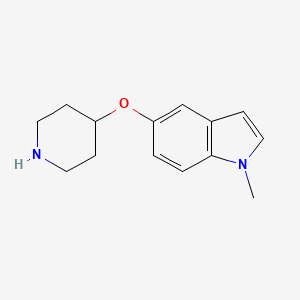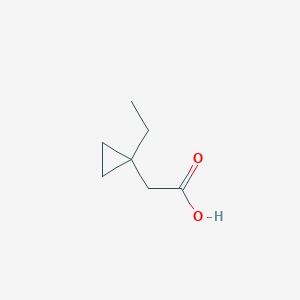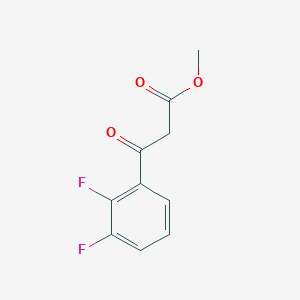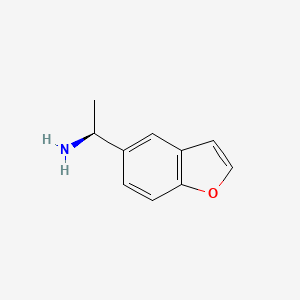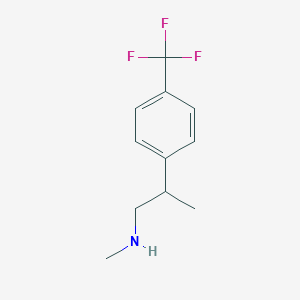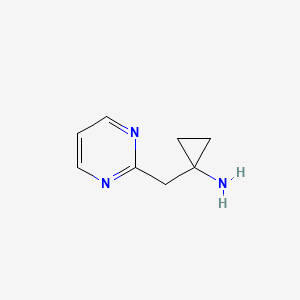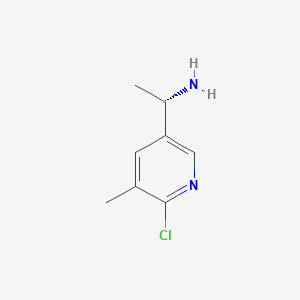
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with an ethanamine group attached to the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-5-methylpyridine, which can be obtained through chlorination and methylation reactions of pyridine.
Formation of Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the 6-chloro-5-methylpyridine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
科学的研究の応用
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of (1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in various biological processes.
Inhibiting or Activating Pathways: Affecting signaling pathways that regulate cellular functions, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine: Unique due to its specific substitution pattern on the pyridine ring.
Other Pyridine Derivatives: Compounds with different substituents on the pyridine ring, such as 6-chloro-3-methylpyridine or 5-chloro-2-methylpyridine.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorine atom, methyl group, and ethanamine moiety makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-5-3-7(6(2)10)4-11-8(5)9/h3-4,6H,10H2,1-2H3/t6-/m0/s1 |
InChIキー |
GVTWDUHLSPMPQD-LURJTMIESA-N |
異性体SMILES |
CC1=CC(=CN=C1Cl)[C@H](C)N |
正規SMILES |
CC1=CC(=CN=C1Cl)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


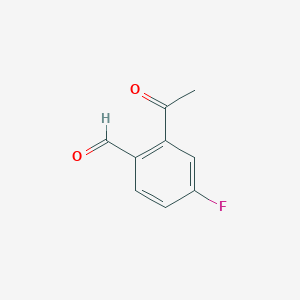


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
